molecular formula C11H10NNaO3 B2584376 Sodium;2-(5-methoxy-1H-indol-2-yl)acetate CAS No. 2361644-70-2

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate

Cat. No.: B2584376
CAS No.: 2361644-70-2
M. Wt: 227.195
InChI Key: PHYLSCAJCHORAT-UHFFFAOYSA-M
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Description

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate: is a chemical compound with the molecular formula C11H11NO3Na . It is a sodium salt derivative of 5-methoxyindole-2-acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(5-methoxy-1H-indol-2-yl)acetate typically involves the reaction of 5-methoxyindole-2-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water

    Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Reactants: 5-methoxyindole-2-acetic acid and sodium hydroxide

    Equipment: Large-scale reactors with efficient mixing and temperature control

    Purification: Filtration and drying to obtain the pure sodium salt

Chemical Reactions Analysis

Types of Reactions: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The indole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: 5-methoxyindole-2-carboxylic acid

    Reduction: 5-methoxy-2,3-dihydroindole-2-acetic acid

    Substitution: 5-bromo-2-(5-methoxy-1H-indol-2-yl)acetate

Scientific Research Applications

Chemistry:

    Synthesis of Indole Derivatives: Used as a precursor in the synthesis of various indole-based compounds, which are important in pharmaceuticals and agrochemicals.

Biology:

    Plant Growth Regulation: Acts as a plant growth regulator, similar to auxins, influencing cell elongation and division.

Medicine:

    Drug Development: Investigated for its potential use in developing anti-inflammatory and anticancer agents due to its structural similarity to other bioactive indole derivatives.

Industry:

    Chemical Intermediates: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid (IAA): A natural plant hormone with similar growth-regulating properties.

    5-methoxyindole-3-acetic acid: Another indole derivative with similar structural features but different biological activity.

    Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a similar indole core but different functional groups.

Uniqueness: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

sodium;2-(5-methoxy-1H-indol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYLSCAJCHORAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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